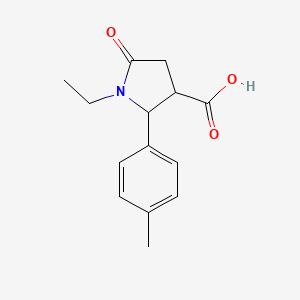

1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKNKSOOFHUJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The ethyl group and 4-methylphenyl group are then introduced through subsequent reactions, such as alkylation and Friedel-Crafts acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The process would be optimized to minimize by-products and ensure the purity of the final product. Continuous flow chemistry and other advanced techniques might be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

Substitution: The ethyl and phenyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction reactions might involve hydrogenation using a palladium catalyst.

Substitution reactions could employ halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may be used in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Substituents on the Pyrrolidine Ring

Position 1 :

- Ethyl group : Enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) but may reduce steric hindrance relative to bulkier substituents.

- Chlorophenyl/hydroxyphenyl substituents (e.g., 1-(5-chloro-2-hydroxyphenyl)- derivatives): Electron-withdrawing groups (Cl, OH) increase polarity and radical-stabilizing capacity, improving antioxidant activity .

- Fluorophenyl/methoxyphenyl groups (e.g., 1-(2-fluorophenyl)- or 1-(5-chloro-2-methoxyphenyl)- derivatives): Fluorine or methoxy substituents modulate electronic properties and bioavailability. For instance, fluorophenyl derivatives (CAS 1998-86-3) are explored for metabolic stability .

Position 3 :

Heterocyclic Modifications

- Thiazole- or triazole-fused derivatives (e.g., compound 10 and 21 ) exhibit enhanced antioxidant and antibacterial activities due to additional π-π stacking and metal-chelating capabilities .

Physicochemical Properties

| Compound Name | Substituents (Position 1/2) | Melting Point (°C) | Solubility | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | Ethyl / 4-methylphenyl | Not reported | Low (polar aprotic solvents) | ~1.8 |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (compound 1 ) | Cl, OH / H | 145–146 (ester) | Moderate in DMSO | ~1.2 |

| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1998-86-3) | F / H | Not reported | High in methanol | ~0.9 |

| 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 714207-41-7) | Br / H | Not reported | Low in water | ~2.1 |

*LogP estimated using fragment-based methods.

Antioxidant Activity

- Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring show superior radical scavenging. For example, compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-1,2,4-triazol-3-yl)) exhibited an optical density of 1.149 in reducing power assays, outperforming ascorbic acid .

- The 4-methylphenyl substituent in the target compound may reduce antioxidant efficacy compared to chlorinated analogues due to diminished electron-withdrawing effects.

Antimicrobial Activity

- Hydroxyphenyl and dichlorophenyl derivatives (e.g., compounds 14 and 24b ) inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values <10 µg/mL .

Biological Activity

1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 900640-42-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- Structure : The compound features a pyrrolidine core with a carboxylic acid functional group and an ethyl and para-methylphenyl substituent.

| Property | Value |

|---|---|

| CAS Number | 900640-42-8 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various multidrug-resistant pathogens. For instance, derivatives of similar pyrrolidine compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Study: Antimicrobial Screening

In a study exploring various derivatives, the compound exhibited structure-dependent activity against several strains, demonstrating effective inhibition of growth in multidrug-resistant bacterial strains. The screening utilized the broth microdilution method per Clinical Laboratory Standards Institute (CLSI) guidelines, revealing promising results for further development of antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated using cell lines such as A549 (human lung cancer). Research indicates that the compound may induce cytotoxic effects in cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

Case Study: Cytotoxicity in A549 Cells

In vitro assays demonstrated that certain derivatives significantly inhibited cell viability in A549 cells, suggesting that modifications to the pyrrolidine structure can enhance anticancer activity. The findings indicate potential pathways for developing new anticancer therapies targeting specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyrrolidine Ring : Essential for maintaining biological activity.

- Substituents : The presence of an ethyl group and para-methylphenyl moiety appears to enhance both antimicrobial and anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.